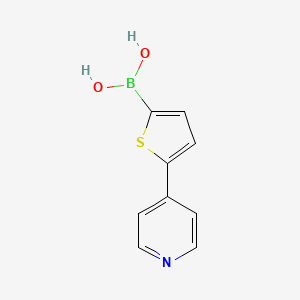
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is an organic compound with the molecular formula C9H8BNO2S It is a boronic acid derivative that features a pyridine ring and a thiophene ring, both of which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 5-bromo-2-thiopheneboronic acid with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential as a biological probe and in the development of new drugs.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer agent.
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s heterocyclic rings allow it to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Pyridin-2-yl)thiophen-2-yl)boronic acid: Similar structure but with the pyridine ring attached at a different position.
(5-(Pyridin-3-yl)thiophen-2-yl)boronic acid: Another positional isomer with different chemical properties.
(5-(Pyridin-4-yl)furan-2-yl)boronic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is unique due to the specific positioning of its pyridine and thiophene rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H8BNO2S |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(5-pyridin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H |
InChI Key |
AJACTOJMBSUHOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


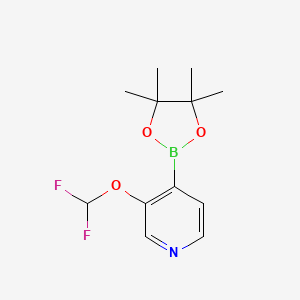

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
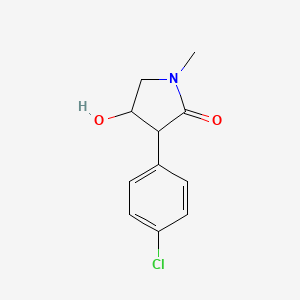
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)

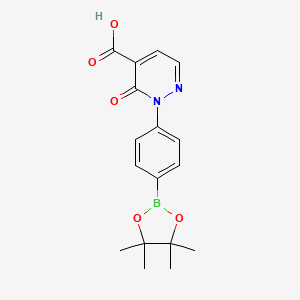
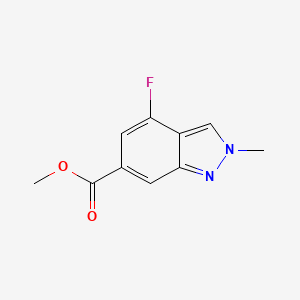
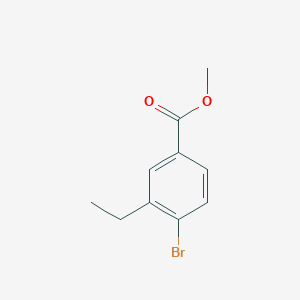

![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
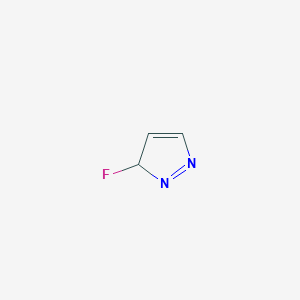
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
